4-bromo-1,2-dimethyl-1H-1,3-benzodiazole
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Overview
Description
4-Bromo-1,2-dimethyl-1H-1,3-benzodiazole is a heterocyclic aromatic compound that belongs to the benzodiazole family. This compound is characterized by the presence of a bromine atom at the 4th position and two methyl groups at the 1st and 2nd positions on the benzodiazole ring. It is widely used in various fields due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1,2-dimethyl-1H-1,3-benzodiazole typically involves the bromination of 1,2-dimethyl-1H-1,3-benzodiazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. The selection of appropriate starting materials and reaction conditions is crucial to avoid the formation of regioisomers and to achieve high yields. The use of 1,2-dimethyl-1H-1,3-benzodiazole as the starting material and controlled bromination conditions are key factors in the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1,2-dimethyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted benzodiazoles, which can have different functional groups replacing the bromine atom or modifications to the methyl groups.
Scientific Research Applications
4-Bromo-1,2-dimethyl-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-bromo-1,2-dimethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The bromine atom and the benzodiazole ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1,2-Dimethyl-1H-1,3-benzodiazole: Lacks the bromine atom, which can significantly alter its chemical and biological properties.
4-Chloro-1,2-dimethyl-1H-1,3-benzodiazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
4-Bromo-1,2-dimethyl-1H-imidazole: Another brominated heterocycle with different ring structure and properties.
Uniqueness: 4-Bromo-1,2-dimethyl-1H-1,3-benzodiazole is unique due to the presence of both bromine and methyl groups, which confer specific reactivity and biological activity.
Properties
CAS No. |
1379361-12-2 |
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Molecular Formula |
C9H9BrN2 |
Molecular Weight |
225.1 |
Purity |
95 |
Origin of Product |
United States |
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